molecular formula C5H4F2N2S B169644 4,6-Difluoro-2-(methylthio)pyrimidine CAS No. 122815-08-1

4,6-Difluoro-2-(methylthio)pyrimidine

Cat. No.: B169644
CAS No.: 122815-08-1
M. Wt: 162.16 g/mol
InChI Key: DKOCBKCIRMJSSA-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-(methylthio)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two fluorine atoms at positions 4 and 6, and a methylthio group at position 2. It is used in various fields, including medicinal chemistry and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Difluoro-2-(methylthio)pyrimidine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with a fluorinating agent. The reaction typically occurs under mild conditions, using reagents such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the fluorine atoms or modify the methylthio group using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in solvents like DMF or acetonitrile (CH₃CN).

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH₂Cl₂).

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of de-fluorinated or modified pyrimidines.

Scientific Research Applications

4,6-Difluoro-2-(methylthio)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-(methylthio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the methylthio group modulates its electronic properties. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(methylthio)pyrimidine
  • 4,6-Difluoro-2-(methylthio)pyridine
  • 4,6-Difluoro-2-(methylthio)quinazoline

Uniqueness

4,6-Difluoro-2-(methylthio)pyrimidine is unique due to the presence of both fluorine atoms and a methylthio group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and enhance its utility in various applications .

Properties

IUPAC Name

4,6-difluoro-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOCBKCIRMJSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560632
Record name 4,6-Difluoro-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122815-08-1
Record name 4,6-Difluoro-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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